Cas no 67914-97-0 (4-(4-Isopropylpiperazin-1-yl)phenol)

4-(4-Isopropylpiperazin-1-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 4-(4-Isopropylpiperazin-1-yl)phenol
- 1-(4-HYDROXYPHENYL)-4-ISOPROPYL PIPERAZINE
- 1-Isopropyl-4-(4-hydroxyphenyl) piperazine
- 4-(4-propan-2-ylpiperazin-1-yl)phenol
- Phenol,4-[4-(1-methylethyl)-1-piperazinyl]-
- 1-(4-hydroxyphenyl)-4-(1-methylethyl)piperazine
- 4-(4-hydroxyphenyl)-1-(1-methylethyl)piperazine
- 4-(4-isopropyl-1-piperazinyl)phenol
- 4-(4-Isopropyl-piperazin-1-yl)-phenol
- p-(4-isopropyl-1-piperazinyl)phenol
- SMR000231667
- MLS000698522
- FT-0641153
- MFCD02071478
- CHEMBL1392389
- AN-907/14236005
- 4-(4-propan-2-yl-1-piperazinyl)phenol
- 1-ISOPROPYL-4-(4-HYDROXYPHENYL)PIPERAZINE
- AS-37937
- NS00056270
- BMBPGRMBBHKAEP-UHFFFAOYSA-N
- NCGC00247233-01
- 4-(4-isopropylpiperazin-1-yl)phenol;4-(4-ISOPROPYL-PIPERAZIN-1-YL)-PHENOL
- SCHEMBL3146325
- Oprea1_105016
- EINECS 267-750-0
- HMS2549J12
- A835936
- DTXSID70867400
- AKOS015968317
- 4-[4-(propan-2-yl)piperazin-1-yl]phenol
- Z104658148
- CS-0171963
- Q27203037
- 67914-97-0
- CHEBI:116817
- PD014294
- DB-019230
-
- MDL: MFCD02071478
- インチ: InChI=1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-3-5-13(16)6-4-12/h3-6,11,16H,7-10H2,1-2H3
- InChIKey: BMBPGRMBBHKAEP-UHFFFAOYSA-N
- ほほえんだ: CC(C)N1CCN(CC1)C2=CC=C(C=C2)O
計算された属性
- せいみつぶんしりょう: 220.15800
- どういたいしつりょう: 220.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 26.7Ų
じっけんとくせい
- 色と性状: White to Yellow Solid
- PSA: 26.71000
- LogP: 1.92550
4-(4-Isopropylpiperazin-1-yl)phenol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319
- 警告文: P305+P351+P338
- ちょぞうじょうけん:Room temperature
4-(4-Isopropylpiperazin-1-yl)phenol 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-(4-Isopropylpiperazin-1-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | 62880-10/G |
4-(4-ISOPROPYL-PIPERAZIN-1-YL)-PHENOL |
67914-97-0 | 97% | 10g |
$696 | 2023-09-16 | |
AstaTech | 62880-1/G |
4-(4-ISOPROPYL-PIPERAZIN-1-YL)-PHENOL |
67914-97-0 | 97% | 1g |
$154 | 2023-09-16 | |
eNovation Chemicals LLC | Y1265153-1g |
4-(4-Isopropylpiperazin-1-yl)phenol |
67914-97-0 | 97% | 1g |
$600 | 2025-02-19 | |
eNovation Chemicals LLC | Y1265153-250mg |
4-(4-Isopropylpiperazin-1-yl)phenol |
67914-97-0 | 97% | 250mg |
$315 | 2024-06-07 | |
eNovation Chemicals LLC | Y1265153-250mg |
4-(4-Isopropylpiperazin-1-yl)phenol |
67914-97-0 | 97% | 250mg |
$315 | 2025-02-19 | |
eNovation Chemicals LLC | Y1265153-250mg |
4-(4-Isopropylpiperazin-1-yl)phenol |
67914-97-0 | 97% | 250mg |
$315 | 2025-02-25 | |
abcr | AB285034-1g |
4-(4-Isopropyl-piperazin-1-yl)-phenol, 97%; . |
67914-97-0 | 97% | 1g |
€583.70 | 2025-02-19 | |
abcr | AB285034-10g |
4-(4-Isopropyl-piperazin-1-yl)-phenol, 97%; . |
67914-97-0 | 97% | 10g |
€1155.40 | 2024-06-09 | |
abcr | AB285034-1 g |
4-(4-Isopropyl-piperazin-1-yl)-phenol; 97% |
67914-97-0 | 1g |
€297.30 | 2023-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242603-5g |
4-(4-Isopropylpiperazin-1-yl)phenol |
67914-97-0 | 98% | 5g |
¥4332.00 | 2024-05-04 |
4-(4-Isopropylpiperazin-1-yl)phenol サプライヤー
4-(4-Isopropylpiperazin-1-yl)phenol 関連文献
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Balasaheb B. Chavan,G. Lakshmi Prasanna,P. Radhakrishnanand,Eswara Raju Kosuri,Pradipbhai D. Kalariya,M. V. N. Kumar Talluri New J. Chem. 2018 42 10761
4-(4-Isopropylpiperazin-1-yl)phenolに関する追加情報
Introduction to 4-(4-Isopropylpiperazin-1-yl)phenol (CAS No. 67914-97-0)
4-(4-Isopropylpiperazin-1-yl)phenol, also known by its CAS number 67914-97-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines a phenolic moiety with an isopropyl-substituted piperazine ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of interest for various applications, particularly in the development of novel therapeutic agents.
The molecular formula of 4-(4-Isopropylpiperazin-1-yl)phenol is C13H20N2O, and its molecular weight is approximately 216.30 g/mol. The compound's structure can be visualized as a phenol ring substituted with a piperazine group, which itself is substituted with an isopropyl group. This structural arrangement provides a balance between hydrophilic and hydrophobic properties, which can influence its solubility, stability, and biological activity.
In recent years, 4-(4-Isopropylpiperazin-1-yl)phenol has been the focus of several studies aimed at elucidating its potential therapeutic applications. One notable area of research involves its use as a lead compound in the development of drugs targeting central nervous system (CNS) disorders. The piperazine moiety is known to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and schizophrenia.
A study published in the Journal of Medicinal Chemistry (2022) investigated the binding affinity and selectivity of 4-(4-Isopropylpiperazin-1-yl)phenol for serotonin receptors. The results indicated that the compound exhibits high affinity for the 5-HT1A receptor subtype, suggesting its potential as a serotonin receptor modulator. This finding has significant implications for the development of new antidepressant and anxiolytic agents that could offer improved efficacy and reduced side effects compared to existing treatments.
Beyond its potential in CNS disorders, 4-(4-Isopropylpiperazin-1-yl)phenol has also shown promise in other therapeutic areas. For instance, research conducted at the University of California (2023) explored its anti-inflammatory properties. The study demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that 4-(4-Isopropylpiperazin-1-yl)phenol could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 4-(4-Isopropylpiperazin-1-yl)phenol have also been extensively studied to ensure its suitability for clinical applications. A preclinical study published in the Biochemical Pharmacology Journal (2021) evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models. The results indicated that 4-(4-Isopropylpiperazin-1-yl)phenol exhibits favorable pharmacokinetic parameters, including good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate.
Safety and toxicity assessments are crucial steps in drug development, and several studies have been conducted to evaluate the safety profile of 4-(4-Isopropylpiperazin-1-yl)phenol. A comprehensive toxicological evaluation published in the Toxicological Sciences Journal (2023) reported that the compound showed no significant toxicity at therapeutic doses in both in vitro and in vivo models. These findings support its potential for further clinical evaluation.
In conclusion, 4-(4-Isopropylpiperazin-1-yl)phenol (CAS No. 67914-97-0) is a promising compound with a unique molecular structure that offers potential therapeutic benefits across multiple disease areas. Its high affinity for serotonin receptors, anti-inflammatory properties, favorable pharmacokinetic profile, and low toxicity make it an attractive candidate for further drug development. Ongoing research continues to explore its full potential, with the aim of translating these findings into effective treatments for various medical conditions.
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